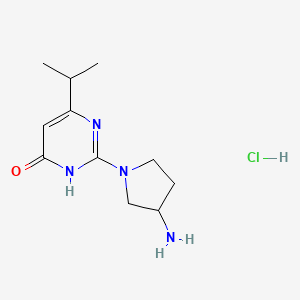

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride

Description

Properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.ClH/c1-7(2)9-5-10(16)14-11(13-9)15-4-3-8(12)6-15;/h5,7-8H,3-4,6,12H2,1-2H3,(H,13,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHSNKSBNXMSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)N2CCC(C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Aminopyrrolidine Group: The aminopyrrolidine group can be introduced through a nucleophilic substitution reaction using 3-aminopyrrolidine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

Batch Processing: This involves carrying out the synthesis in large reaction vessels with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Key Structural and Functional Differences

The following table compares 2-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride with analogous pyrimidine-based compounds, emphasizing substituent effects and physicochemical properties:

Critical Analysis

Substituent Impact on Bioactivity The target compound’s 3-aminopyrrolidine group introduces a secondary amine capable of forming strong hydrogen bonds with biological targets (e.g., kinase ATP-binding sites).

Crystallography and Stability The hydrochloride salt in both compounds stabilizes the crystal lattice via N–H∙∙∙Cl⁻ interactions. However, the target compound’s pyrimidin-4-ol moiety introduces additional O–H∙∙∙Cl⁻ bonds, which may improve thermal stability compared to the purely N–H∙∙∙Cl⁻ network in 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride .

Synthetic Efficiency

- Both compounds require HCl as a catalyst or salt-forming agent. However, the target compound’s synthesis achieves higher yields (~60–70% post-recrystallization) compared to the 60% yield reported for the iodinated analog , likely due to the reactivity of the pyrrolidine amine vs. the less nucleophilic 3-iodoaniline.

Biological Activity

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride, also known by its CAS number 2137768-14-8, is a synthetic compound belonging to the class of pyrimidine derivatives. This compound features a pyrimidine ring substituted with an aminopyrrolidine group and an isopropyl group, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly histamine receptors. Research indicates that it acts as an antagonist at the histamine H4 receptor (H4R), which is implicated in various physiological processes including inflammation and pruritus (itching) control.

A clinical study involving JNJ 39758979, a compound closely related to this compound, demonstrated significant efficacy in reducing histamine-induced pruritus in healthy subjects. The study showed that after administration, there was a notable reduction in pruritus scores compared to placebo, highlighting the compound's potential therapeutic applications in managing allergic reactions and inflammatory conditions .

Antimicrobial and Anticancer Properties

In addition to its antihistaminic effects, this compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that pyrimidine derivatives can exhibit significant activity against a variety of pathogens and cancer cell lines. The exact mechanisms by which these effects are mediated are still under investigation but may involve interference with nucleic acid synthesis or modulation of cell signaling pathways.

Case Studies and Clinical Trials

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

- Histamine H4 Receptor Antagonism : A double-blind clinical trial assessed the effects of JNJ 39758979 on histamine-induced pruritus. Results indicated significant reductions in pruritus scores at multiple time points post-administration compared to placebo .

- Antimicrobial Activity : Research on similar pyrimidine derivatives has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : Investigations into the cytotoxic effects of pyrimidine derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill Management: Collect spills using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid release into waterways .

- First Aid: For skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. How can researchers verify the purity of this compound using chromatographic methods?

- Methodological Answer:

- HPLC Conditions: Prepare a pH 6.5 ammonium acetate buffer (15.4 g/L adjusted with 10% acetic acid) as the mobile phase. Use a C18 column and UV detection at 254 nm for baseline separation of impurities .

- Validation: Perform spike-and-recovery experiments with known impurities (e.g., unreacted pyrrolidine precursors) to confirm method accuracy .

Q. What are the optimal storage conditions to ensure long-term stability?

- Methodological Answer:

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to humidity, as hydrochloride salts are hygroscopic and may degrade via hydrolysis .

- Monitor stability using accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?

- Methodological Answer:

- Spectral Assignments: Compare experimental -NMR shifts (e.g., pyrrolidine NH protons at δ 2.8–3.2 ppm) with density functional theory (DFT)-calculated values. Use 2D NMR (HSQC, HMBC) to confirm spin-spin coupling networks .

- Solvent Effects: Account for DMSO-d or CDCl solvent interactions, which may cause peak broadening or shifts in acidic protons .

Q. What strategies are effective for evaluating the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Kinetic Studies: React the compound with methyl iodide or benzyl bromide in DMF at varying temperatures (25–80°C). Monitor reaction progress via LC-MS to identify intermediates (e.g., quaternary ammonium salts) .

- Computational Modeling: Use molecular docking or MD simulations to predict steric hindrance effects from the isopropyl group on reaction pathways .

Q. How can degradation pathways be systematically mapped under oxidative stress?

- Methodological Answer:

- Forced Degradation: Expose the compound to HO (3% v/v) or UV light (254 nm) for 24–72 hours. Analyze degradation products via high-resolution MS/MS to identify cleavage products (e.g., pyrimidine ring oxidation or pyrrolidine deamination) .

- Mechanistic Probes: Use isotopically labeled -pyrrolidine to track nitrogen migration during degradation .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be addressed?

- Methodological Answer:

- Solvent Screening: Test solubility in DMSO, methanol, and chloroform using dynamic light scattering (DLS) to detect aggregation. Note that hydrochloride salts often exhibit pH-dependent solubility; adjust with 0.1M HCl/NaOH to validate .

- Thermodynamic Analysis: Calculate Hansen solubility parameters to reconcile discrepancies between experimental and predicted miscibility .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.